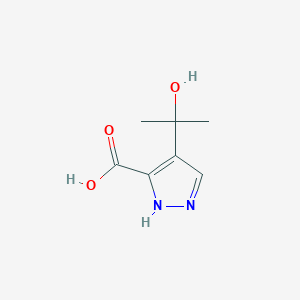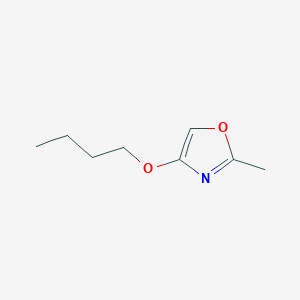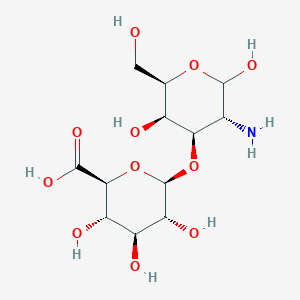
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose is a glycoside compound found in the testes. It has significant inhibitory properties on oligosaccharides and is used to study the structure of glycoconjugates . This compound is also known for its ability to inhibit the enzyme hydrolase, which is involved in glycoprotein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose involves the glycosylation of 2-amino-2-deoxy-D-galactose with b-D-glucopyranuronic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped with cleanroom facilities ranging from Class 100 to Class 100,000 to maintain the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and industrial applications .
Scientific Research Applications
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure and function of glycoconjugates.
Biology: It is used to study the role of glycosides in biological processes.
Industry: It is used in the production of various glycoside-based products.
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose involves the inhibition of the enzyme hydrolase, which is involved in glycoprotein synthesis. This inhibition results in the disruption of glycoprotein synthesis, leading to various biological effects . Additionally, this compound binds to human serum albumin, an abundant protein in human blood plasma, which transports lipids, hormones, and other molecules throughout the body .
Comparison with Similar Compounds
Similar Compounds
Chondrosine: Another glycoside with similar inhibitory properties on oligosaccharides.
2-Amino-2-deoxy-D-glucose: A compound with similar structural features but different biological activities.
Uniqueness
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose is unique due to its specific inhibitory properties on oligosaccharides and its ability to bind to human serum albumin, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H21NO11 |
|---|---|
Molecular Weight |
355.29 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3-8(4(15)2(1-14)22-11(3)21)23-12-7(18)5(16)6(17)9(24-12)10(19)20/h2-9,11-12,14-18,21H,1,13H2,(H,19,20)/t2-,3-,4+,5+,6+,7-,8-,9+,11?,12-/m1/s1 |
InChI Key |
MMVCEIQLWBYBJB-RYAVACMTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
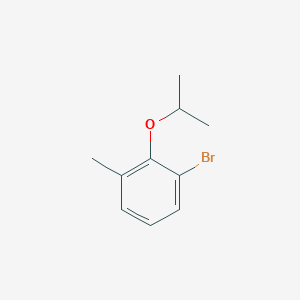
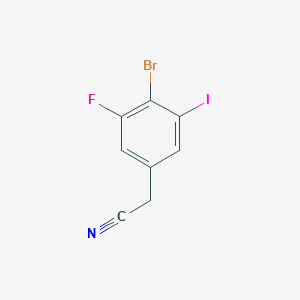


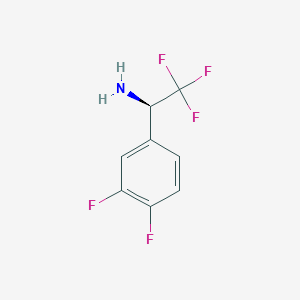
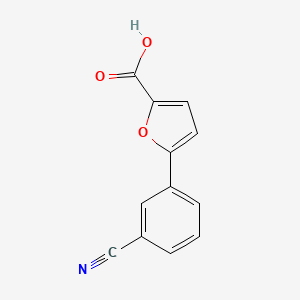
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
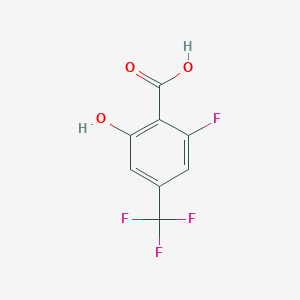
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

